7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine: is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the reaction of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Various Solvents: Such as chloroform, dimethyl sulfoxide (DMSO), and others depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[3,2-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .
Biology and Medicine: This compound has shown potential as a kinase inhibitor, making it a candidate for the development of anticancer drugs. It has been studied for its ability to inhibit various kinases involved in cancer cell proliferation .
Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates. Its unique structure allows for the development of compounds with specific biological activities .
Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene perchlorate
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness: 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and bromo substituents make it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
299916-83-9 |
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Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-6-5(10-3-11-7)4(8)2-9-6/h2-3,9H,1H3 |
InChI Key |
HDGCDOWEEODMGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1NC=C2Br |
Origin of Product |
United States |
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